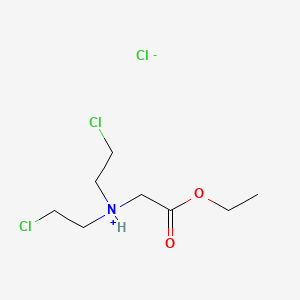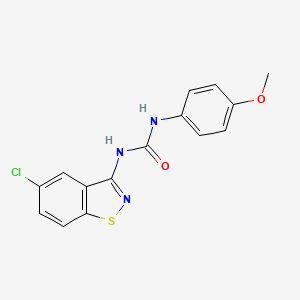
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 5-chloro-1,2-benzothiazole with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiazole derivatives.
科学的研究の応用
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-hydroxyphenyl)urea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-nitrophenyl)urea
Uniqueness
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
特性
CAS番号 |
105734-67-6 |
|---|---|
分子式 |
C15H12ClN3O2S |
分子量 |
333.8 g/mol |
IUPAC名 |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-11-5-3-10(4-6-11)17-15(20)18-14-12-8-9(16)2-7-13(12)22-19-14/h2-8H,1H3,(H2,17,18,19,20) |
InChIキー |
QKLHHSHTNSDWPD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NSC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
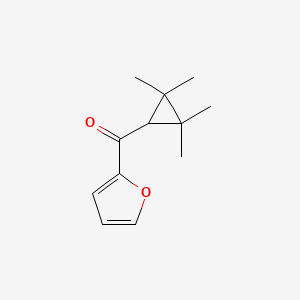
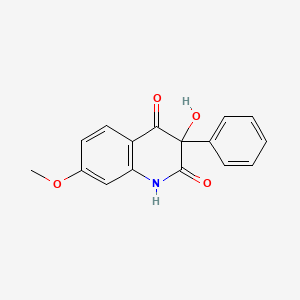
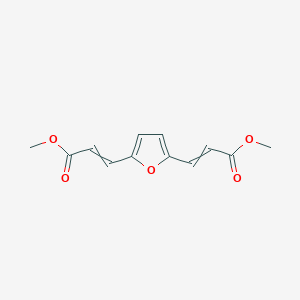
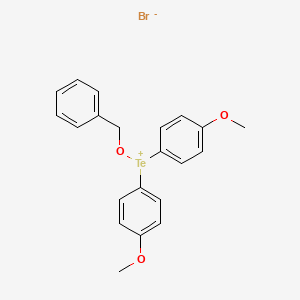
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
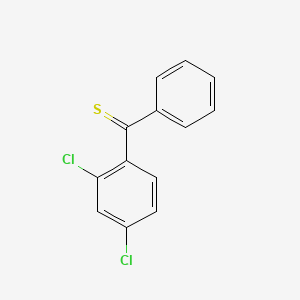

![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)
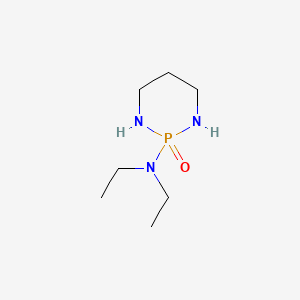
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)

